molecular formula C15H17N5O2 B2728493 3-methyl-6-{[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxy}pyridazine CAS No. 2034578-13-5

3-methyl-6-{[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxy}pyridazine

Cat. No.: B2728493
CAS No.: 2034578-13-5
M. Wt: 299.334
InChI Key: VNGJVCYBWHUCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6-{[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxy}pyridazine (CAS 2034578-13-5) is a chemical compound with the molecular formula C15H17N5O2 and a molecular weight of 299.33 g/mol . This complex molecule features a hybrid structure incorporating both pyrimidine and pyridazine rings, linked through a piperidine-carbonyl bridge, making it a valuable scaffold in medicinal chemistry and drug discovery research . Compounds with pyrimidinyl-heterocyclic cores are frequently investigated for their potential to inhibit protein kinases, including phosphoinositide 3-kinases (PI3Ks) and protein-tyrosine kinases . Such kinase inhibitors are of significant interest for exploring new therapeutic avenues in pathophysiological conditions, including the regulation of neoplastic cell proliferation and signal transduction pathways . Researchers utilize this compound as a key intermediate or building block in the synthesis and development of more complex bioactive molecules aimed at these targets . Its calculated properties include a topological polar surface area of approximately 81.1 Ų and an XLogP3 value of 0.9, which provide insight into its physicochemical characteristics relevant to pharmacokinetic profiling . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-11-5-6-13(19-18-11)22-12-4-2-9-20(10-12)15(21)14-16-7-3-8-17-14/h3,5-8,12H,2,4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGJVCYBWHUCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-6-{[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxy}pyridazine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H17N5OC_{14}H_{17}N_5O and a molecular weight of approximately 273.32 g/mol. The structural features include a pyridazine core substituted with a piperidine moiety linked to a pyrimidine carbonyl group, which is crucial for its biological interactions.

Research indicates that 3-methyl-6-{[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxy}pyridazine may exert its biological effects through several mechanisms:

  • Inhibition of Glycine Transporters : Preliminary studies suggest that this compound may act as an inhibitor of glycine transporters, particularly GlyT1, which is implicated in various neurological disorders .
  • Antioxidant Activity : The presence of the pyrimidine moiety may contribute to antioxidant properties, potentially mitigating oxidative stress in cellular environments.
  • Modulation of Neurotransmitter Systems : By interacting with neurotransmitter receptors, it may influence synaptic transmission and neuronal excitability.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
GlyT1 InhibitionSignificant reduction in uptake
Antioxidant PotentialScavenging free radicals
Neuroprotective EffectsProtection against excitotoxicity

Case Study 1: GlyT1 Inhibition

In a study focusing on glycine transporters, 3-methyl-6-{[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxy}pyridazine was evaluated for its ability to inhibit GlyT1. The results demonstrated a dose-dependent inhibition, suggesting its potential as a therapeutic agent for conditions like schizophrenia and other cognitive disorders.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of the compound in models of excitotoxicity. The compound exhibited significant protective effects against neuronal death induced by excessive glutamate levels, indicating its potential utility in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three structurally related analogues: BK70659 , CL218,872 , and BK70486 ().

Table 1: Structural and Molecular Comparison
Compound Name Core Structure Position 3 Substituent Position 6 Substituent Key Heterocycles
3-methyl-6-{[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxy}pyridazine Pyridazine Methyl Piperidin-3-yloxy linked to pyrimidine-2-carbonyl Pyridazine, Piperidine, Pyrimidine
BK70659 () Pyridazine Methyl Pyrrolidin-3-yloxy linked to 5-methyl-oxazole-3-carbonyl Pyridazine, Pyrrolidine, Oxazole
CL218,872 () Triazolopyridazine - 3-(Trifluoromethylphenyl) Triazolopyridazine, Phenyl
BK70486 () Pyridine - Piperidin-4-yl linked to dihydropyrimidinone Pyridine, Piperidine, Pyrimidine

Key Observations :

  • Core Heterocycle : The target compound and BK70659 share a pyridazine core, while CL218,872 features a fused triazolopyridazine system. BK70486 is based on a pyridine scaffold.
  • Position 6 Substituent : The target compound’s piperidine-pyrimidine substituent contrasts with BK70659’s pyrrolidine-oxazole group. Piperidine’s larger ring size may enhance flexibility and binding-pocket interactions compared to pyrrolidine.
  • Pharmacophore Diversity : CL218,872’s trifluoromethylphenyl group highlights the role of aromatic and fluorinated groups in anxiolytic activity, whereas the target compound’s pyrimidine carbonyl may engage in hydrogen bonding or π-π stacking .

Pharmacological and Physicochemical Implications

Physicochemical Properties (Speculative)
  • Solubility : The target compound’s pyrimidine and amide groups likely increase polarity compared to BK70659’s oxazole, improving aqueous solubility but possibly reducing membrane permeability.
  • logP : Piperidine’s hydrophobicity and pyrimidine’s aromaticity may balance the logP value, whereas CL218,872’s trifluoromethyl group increases lipophilicity.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-methyl-6-{[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxy}pyridazine?

  • Methodological Answer : The synthesis involves multi-step organic reactions:

Coupling of pyridazine and piperidine moieties : Use nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination for introducing the piperidin-3-yloxy group .

Pyrimidine-2-carbonyl attachment : Employ acyl chloride intermediates with coupling agents like HATU or DCC under inert conditions (e.g., nitrogen atmosphere) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures .

  • Key Controls : Monitor reaction progress via TLC and intermediate characterization using 1H^1H-NMR and LC-MS .

Q. How should intermediates be characterized during synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks for pyridazine (δ 8.5–9.5 ppm) and piperidine (δ 3.0–4.0 ppm) protons to confirm regiochemistry .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray Crystallography : For ambiguous structures, resolve stereochemistry via single-crystal diffraction (if crystallizable) .

Q. What biological targets are relevant for this compound?

  • Methodological Answer : Pyridazine derivatives with piperidine-pyrrolidine motifs often target:

  • Kinases : ATP-binding domains due to pyrimidine’s mimicry of adenine .
  • GPCRs : Piperidine’s conformational flexibility enhances receptor binding .
  • Antimicrobial Targets : Chlorinated analogs show activity against bacterial efflux pumps (e.g., E. coli AcrB) .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling pyridazine and piperidine moieties?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in SNAr reactions .
  • Catalysis : Pd(OAc)2_2/Xantphos systems improve yields in Buchwald-Hartwig couplings (60–80°C, 12–24 hrs) .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions in acylations .
    • Data-Driven Adjustment : Conduct DoE (Design of Experiments) to balance time, temperature, and catalyst loading .

Q. How to address low yields in the final coupling step?

  • Troubleshooting Guide :

  • Byproduct Analysis : Identify unreacted starting materials or hydrolyzed intermediates via LC-MS .
  • Protecting Groups : Temporarily protect pyridazine N-oxides with Boc groups to prevent undesired side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins at 100°C) to minimize decomposition .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Analog Design : Replace pyrimidine with triazole (for hydrogen bonding) or introduce electron-withdrawing groups (e.g., -CF3_3) to enhance solubility .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for kinase targets .
  • Bioisosterism : Substitute piperidine with azetidine to evaluate steric effects on target engagement .

Q. How to overcome solubility challenges in in vitro assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability .
  • Prodrug Design : Introduce phosphate esters at the pyridazine oxygen for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability .

Q. What advanced analytical methods confirm structural integrity?

  • Methodological Answer :

  • 2D-NMR : 13C^{13}C-HSQC and HMBC correlate piperidine C-H bonds with adjacent functional groups .
  • HRMS-MS/MS : Fragment ions (e.g., m/z 245.1 for pyrimidine cleavage) validate connectivity .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests robust crystallinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.